![molecular formula C17H23N3O3S B2746887 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865174-15-8](/img/structure/B2746887.png)
(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzo[d]thiazol-2(3H)-one core, which can be modified with various substituents to create a wide range of derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents present on the benzo[d]thiazol-2(3H)-one core .Scientific Research Applications
Heterocyclic Compound Synthesis
One significant area of application for compounds structurally related to (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is in the synthesis of various heterocyclic compounds. For instance, studies have explored the synthesis and evaluation of heterocycles incorporating thiadiazole moiety, revealing their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This indicates a broader utility in developing compounds with potential agricultural applications.
Antimicrobial Activity
Compounds with a benzothiazole nucleus, similar to the one , have been synthesized and tested for their antimicrobial activities. A study on 1,4-disubstituted 1,2,3-triazoles tethering a benzothiazole nucleus demonstrated promising antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungal strains (Rezki, 2016). This suggests the potential for developing new antimicrobial agents based on structural modifications of the core compound.
Anticancer Activity
Another research direction for similar compounds involves their evaluation as anticancer agents. For example, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including various heterocyclic ring systems, showed considerable anticancer activity against multiple human tumor cell lines (Yurttaş et al., 2015). This highlights the compound's relevance in medicinal chemistry for cancer treatment research.
Enzyme Inhibition
Compounds with benzothiazole and related moieties have also been explored for their potential as enzyme inhibitors. The synthesis and solvation study of a novel aldose reductase inhibitor, relevant in diabetes management, underscore the importance of such compounds in developing new therapeutic strategies for chronic diseases (Hussain et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-5-23-9-8-20-14-7-6-13(18-12(4)21)10-15(14)24-17(20)19-16(22)11(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSUTQSVPPECPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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